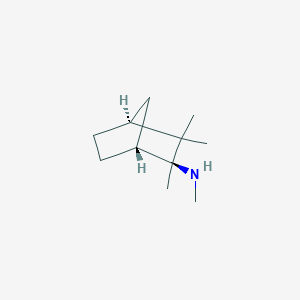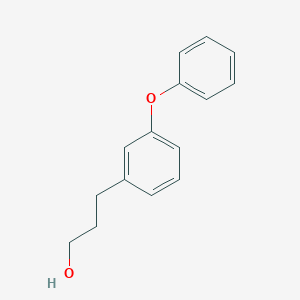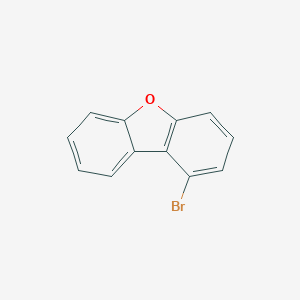
2-Ethynylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylthiane is a heterocyclic organic compound that belongs to the class of thiophenes. It is a colorless liquid that is widely used in scientific research applications. The compound has a distinctive chemical structure that makes it an important building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Ethynylthiane is not well understood. However, it is believed that the compound exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
2-Ethynylthiane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. It has also been shown to have analgesic properties and to inhibit platelet aggregation. The compound has been shown to have low toxicity and is generally well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethynylthiane in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its well-tolerated nature in animal studies. The limitations of using 2-Ethynylthiane in lab experiments include its limited solubility in water, which can make it challenging to work with, and its relatively high cost compared to other building blocks.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethynylthiane in scientific research. One direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the synthesis of new organic compounds using 2-Ethynylthiane as a building block for the development of new drugs and materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethynylthiane and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Ethynylthiane can be achieved through various methods. The most common method involves the reaction of 2-chlorothiophene with acetylene in the presence of a catalyst such as copper. Another method involves the reaction of 2-thiophenecarboxylic acid with acetylene in the presence of a dehydrating agent such as thionyl chloride. Both methods result in the formation of 2-Ethynylthiane in good yields.
Wissenschaftliche Forschungsanwendungen
2-Ethynylthiane is widely used in scientific research applications. It is an important building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. The compound has been used in the synthesis of anti-inflammatory drugs, antifungal agents, and anticancer drugs. It has also been used in the synthesis of materials such as liquid crystals, polymers, and dyes.
Eigenschaften
CAS-Nummer |
108277-04-9 |
|---|---|
Produktname |
2-Ethynylthiane |
Molekularformel |
C7H10S |
Molekulargewicht |
126.22 g/mol |
IUPAC-Name |
2-ethynylthiane |
InChI |
InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 |
InChI-Schlüssel |
BPSSQUYMLYCJFG-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCS1 |
Kanonische SMILES |
C#CC1CCCCS1 |
Synonyme |
2H-Thiopyran, 2-ethynyltetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



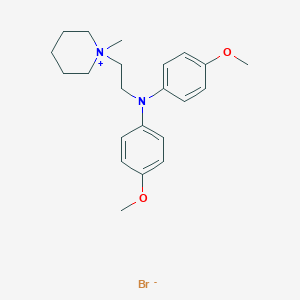

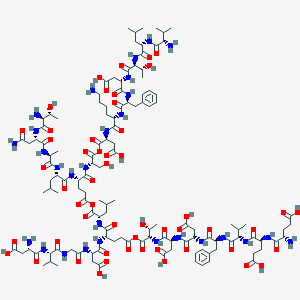

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

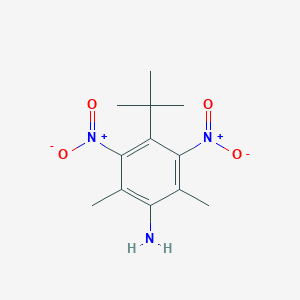
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

